Robinetinidin chloride Robinetinidin chloride Robinetinidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Brand Name: Vulcanchem
CAS No.: 3020-09-5
VCID: VC21341981
InChI: InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H
SMILES:
Molecular Formula: C15H11ClO6
Molecular Weight: 322.69 g/mol

Robinetinidin chloride

CAS No.: 3020-09-5

Cat. No.: VC21341981

Molecular Formula: C15H11ClO6

Molecular Weight: 322.69 g/mol

* For research use only. Not for human or veterinary use.

Robinetinidin chloride - 3020-09-5

CAS No. 3020-09-5
Molecular Formula C15H11ClO6
Molecular Weight 322.69 g/mol
IUPAC Name 5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride
Standard InChI InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H
Standard InChI Key SSFSVCKWRJIXDS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-]

Chemical Identity and Structural Properties

Robinetinidin chloride is classified as a flavylium salt with the molecular formula C15H11ClO6 and a molecular weight of 322.69 g/mol . It belongs to the anthocyanidin subclass of flavonoids, which are known for their vibrant colors and antioxidant properties . The compound's IUPAC name is 5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride, reflecting its complex aromatic structure . This natural product is characterized by a chromone backbone with multiple hydroxyl groups that contribute to its reactivity and solubility profiles in various solvents .

Structural Characteristics

The basic structure of robinetinidin chloride consists of a flavylium cation (2-phenylchromenylium) with hydroxyl groups at specific positions. Specifically, it contains hydroxyl groups at positions 3, 7 (on the benzopyrylium ring) and at positions 3', 4', and 5' (on the phenyl substituent) . This arrangement results in a 3,3',4',5',7-pentahydroxyflavylium chloride structure, which influences its chemical behavior and biological activities .

Identification Parameters

Several analytical parameters help in the identification and characterization of robinetinidin chloride, as presented in Table 1.

ParameterValue/Description
CAS Number3020-09-5
Molecular FormulaC15H11ClO6
Molecular Weight322.69 g/mol
InChIInChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H
InChIKeySSFSVCKWRJIXDS-UHFFFAOYSA-N
SMILESC1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-]

Table 1: Key identification parameters of robinetinidin chloride

Chemical Reactivity

The reactivity of robinetinidin chloride is largely determined by its flavonoid structure, particularly the distribution of hydroxyl groups and the positively charged oxygen in the chromenylium system.

pH-Dependent Properties

Like other anthocyanidins, robinetinidin chloride exhibits different colors depending on the pH of the environment, making it interesting for applications in natural dye technology and food science . This pH-dependent behavior is related to structural changes in the flavylium cation under different acid-base conditions.

Reactivity Patterns

For robinetinidin, which features a resorcinol A-ring type flavonoid structure, the reactivity sequence of sites is C6 > C8 > C6' . This sequence differs from that of catechins and phlorogucinol A-ring type flavonoids (where C8 > C6 > C6'), primarily due to the greater accessibility and lower steric hindrance at the C6 position in robinetinidin's structure .

Reactions with Aldehydes

As a flavonoid, robinetinidin can undergo reactions with aldehydes, particularly formaldehyde, forming cross-linked networks through methylene bridges (-CH2-) and methylene ether bridges (-CH2OCH2-) . These reactions are significant in the context of tannin chemistry and have potential applications in material science.

Natural Occurrence and Sources

Robinetinidin chloride occurs naturally in various plant species and contributes to the coloration of certain fruits and flowers . As an anthocyanidin, it plays roles in plant pigmentation and may be involved in plant defense mechanisms. The compound's presence in flowers may also contribute to attracting pollinators, highlighting its ecological significance .

Biological Activities

The biological profile of robinetinidin chloride includes several potential health-promoting properties that are characteristic of flavonoid compounds.

Antioxidant Properties

As a flavonoid with multiple hydroxyl groups, robinetinidin chloride exhibits antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in biological systems . This property is common among anthocyanidins and contributes to their interest in nutritional and medical research.

Anti-Inflammatory Effects

Research suggests that robinetinidin chloride may possess anti-inflammatory activities, though detailed mechanisms remain under investigation . These effects might be related to the modulation of inflammatory pathways and mediators, as observed with other flavonoid compounds.

SpecificationDetails
Purity≥95% (HPLC)
Price Range220.00 €
Estimated DeliveryApril 16, 2025
Storage RequirementsStore in cool, dry conditions
AppearanceTypical of anthocyanidin compounds

Table 2: Commercial specifications of robinetinidin chloride

Analytical Methods

Various analytical techniques are employed for the identification, quantification, and characterization of robinetinidin chloride in research and quality control settings.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of robinetinidin chloride, particularly for purity determinations in commercial preparations . This technique allows for the separation and quantification of the compound in complex mixtures.

Spectroscopic Methods

Spectroscopic techniques, including UV-visible spectroscopy, may be utilized to analyze robinetinidin chloride, taking advantage of its characteristic absorption properties as an anthocyanidin. These methods can provide information about the compound's concentration and purity.

Research Perspectives and Applications

Current research on robinetinidin chloride spans several fields, from basic chemistry to potential applications in materials science and health.

Materials Science Applications

The reactivity of robinetinidin with aldehydes, particularly in the context of tannin chemistry, suggests potential applications in the development of biobased materials . The formation of cross-linked networks through reactions at specific sites on the flavonoid structure could be exploited in the creation of novel materials with tailored properties.

Future Research Directions

Future investigations into robinetinidin chloride may focus on:

  • Detailed mechanisms of its biological activities

  • Potential applications in natural product-based therapies

  • Development of analytical methods for its detection in complex matrices

  • Exploitation of its pH-dependent properties in sensor technologies

  • Integration into biobased materials through its reactivity with various cross-linking agents

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator